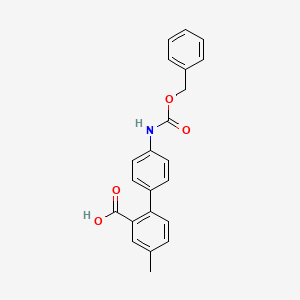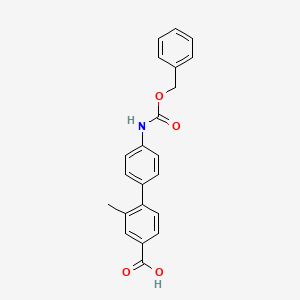![molecular formula C18H18ClNO4S B6413366 4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261941-79-0](/img/structure/B6413366.png)
4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted benzoic acid moiety linked to a piperidinylsulfonyl phenyl group. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-(piperidin-1-ylsulfonyl)phenylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes such as dihydrofolate reductase, which is essential for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and antifungal activities .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid
- 4-Chloro-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid
- 4-Chloro-2-[4-(piperazin-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of the piperidinylsulfonyl group, which imparts specific biological activities. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
4-chloro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-14-6-9-16(18(21)22)17(12-14)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEUKKXEVWXXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692393 |
Source


|
| Record name | 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-79-0 |
Source


|
| Record name | 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413285.png)
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413294.png)
![3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413299.png)
![6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413300.png)
![5-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413316.png)
![5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413322.png)
![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413338.png)
![5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413353.png)
![2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413360.png)
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413374.png)
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413376.png)


![4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413389.png)
